2-Bromoheptafluoronaphthalene
Overview
Description
Synthesis Analysis
The synthesis of brominated naphthalene derivatives is a topic of interest in several studies. For instance, a practical synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate for anti-inflammatory agents, has been reported using safer methylating agents . Another study describes a facile synthesis of 1,7,8-trifluoro-2-naphthol via DMAP catalyzed cycloaromatization, which is a key intermediate for liquid crystal compounds . Additionally, a method for the synthesis of 2-bromo-4-alkylthiophenes has been developed, yielding products with high chemical yields and regioselectivity .
Molecular Structure Analysis
The molecular structure and electronic properties of brominated naphthalene derivatives have been studied using various spectroscopic and theoretical methods. For example, 2-bromo-6-methoxynaphthalene has been analyzed using DFT methods, revealing its vibrational modes, electronic properties, and molecular orbitals . The stability of the molecule is indicated by an energy gap of 4.208 eV, and the reactive sites have been predicted using molecular electrostatic potential and other calculations .
Chemical Reactions Analysis
Brominated naphthalene derivatives participate in various chemical reactions. The photocatalytic reaction of N-Aryl amino acids with 2-bromo-3,3,3-trifluoropropene leads to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines, showcasing the utility of brominated compounds in photocatalytic defluorinative reactions . Another study reports a one-pot desulfurative-fluorination-bromination reaction to synthesize dibromo-difluoroalkyl thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalene derivatives are influenced by their molecular structure. The vibrational spectroscopy and theoretical studies provide insights into the stability and reactivity of these compounds . The high yields and regioselectivity achieved in their synthesis indicate that the physical properties of these compounds can be finely tuned for specific applications .
Scientific Research Applications
Fluorescent Labeling in HPLC Analysis
2-Bromoheptafluoronaphthalene derivatives have been utilized in high-performance liquid chromatography (HPLC) as fluorescent labeling reagents. For example, 2-Bromoacetyl-6-methoxynaphthalene, a derivative, has been used in the HPLC analysis of bile acids in pharmaceuticals and bile, demonstrating its application in pharmaceutical analysis (Cavrini et al., 1993).
Reactivity in Organometallic Chemistry
Significant differences in reactivity towards organolithium and organomagnesium compounds were found when comparing isomeric heptafluoronaphthalenes and bromoheptafluoronaphthalenes. This reactivity has been observed in the metalation of polyfluorinated naphthalenes, highlighting its importance in organometallic chemistry (Shmakov et al., 2019).
Spectroscopic Analysis and Anti-Cancer Potential
2-Bromo-6-methoxynaphthalene (2BMN) has been studied for its vibrational, electronic, and charge transfer properties using Density Functional Theory (DFT). This compound shows potential as an anti-cancer drug, as indicated by molecular docking studies showing its protein-ligand binding properties (Saji et al., 2021).
Application in Block Copolymer Synthesis
2-Bromoheptafluoronaphthalene derivatives have been used in the synthesis of novel, amphiphilic, conjugated block copolymers. These copolymers demonstrate solvent-selective photoluminescence quenching, an important property in materials science (Tu et al., 2007).
Flame Retardants in Indoor Environments
Studies have detected bromoheptafluoronaphthalene derivatives as components in flame retardants in indoor dust. This indicates the widespread use of these compounds in commercial applications and their presence in indoor environments (Stapleton et al., 2008).
Reactions in Organic Chemistry
Bromoheptafluoronaphthalene derivatives undergo various reactions, such as nucleophilic and electrophilic substitutions. These reactions are crucial in organic synthesis and the creation of complex molecules (Coe et al., 1971).
Thermal Degradation and Dioxin Formation
The thermal degradation of bromoheptafluoronaphthalene derivatives has been studied to understand the formation of hazardous byproducts like dioxins. This research is essential for environmental safety and understanding the impact of these compounds when exposed to high temperatures (Evans & Dellinger, 2005).
properties
IUPAC Name |
2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10BrF7/c11-3-4(12)1-2(5(13)8(3)16)7(15)10(18)9(17)6(1)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTDLHCXDWASRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10BrF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465603 | |
Record name | 2-Bromoheptafluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoheptafluoronaphthalene | |
CAS RN |
27041-17-4 | |
Record name | 2-Bromoheptafluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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